4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide
Overview
Description
4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide is a compound that belongs to the sulfonamide class of compounds. It has been synthesized using various methods and has been studied for its potential applications in scientific research.
Scientific Research Applications
Magnetic Anisotropy in Cobalt(II) Complexes
Research by Wu et al. (2019) investigated the correlation between magnetic anisotropy and the coordination geometry of cobalt(II) complexes, which included a sulfonamide ligand similar to 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide. This study highlights the role of sulfonamide derivatives in influencing the magnetic properties of metal complexes, suggesting potential applications in magnetic and electronic devices (Wu et al., 2019).
Synthesis and Neural Applications
The work by Williams et al. (2010) details the microwave-assisted synthesis of a compound structurally similar to this compound, emphasizing its potential as a nerve growth factor potentiator. This suggests possible applications in neurodegenerative disease research or treatments (Williams et al., 2010).
Infrared and Spectral Properties
Danish et al. (2021) explored new sulfonamide derivatives, including a compound with a naphthalene-sulfonamide structure, for their spectral properties. The research suggests applications in materials science, particularly in the development of materials with specific infrared or spectral characteristics (Danish et al., 2021).
PET Imaging Agents
Research by Wang et al. (2008) on carbon-11 labeled naphthalene-sulfonamides for PET imaging implies that derivatives of this compound could be significant in developing new imaging agents, particularly for cancer detection and research (Wang et al., 2008).
Fluorescence and Anticancer Activity
Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes using a compound structurally related to this compound, showing fluorescence properties and potential anticancer activity. This research could inform the development of novel fluorescent materials and anticancer drugs (Vellaiswamy & Ramaswamy, 2017).
Polymer Science
Lei et al. (2009) incorporated a pyridine functional group into the backbone of sulfonated polyimides, indicating potential applications in polymer science for materials with enhanced thermal stability and mechanical properties (Lei et al., 2009).
Future Directions
: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10, 6210–6215. DOI: 10.1039/c9sc02067e : Srinivasarao, S., Nandikolla, A., Suresh, A., Van Calster, K., De Voogt, L., Cappoen, D., Ghosh, B., Aggarwal, H., Murugesan, S., & Chandra Sekhar, K. V. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12452–12463. DOI: 10.1039/d0ra01348j
properties
IUPAC Name |
4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-2-23-17-10-11-18(16-9-4-3-8-15(16)17)24(21,22)20-13-14-7-5-6-12-19-14/h3-12,20H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCNBGSSPSUGEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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